molecular formula C14H14N2O4 B5546319 N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No. B5546319
M. Wt: 274.27 g/mol
InChI Key: QCYQFLZZSAUBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide, also known as DAIA, is a synthetic compound that belongs to the class of indole derivatives. This compound has attracted significant attention in recent years due to its potential applications in scientific research. DAIA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in various research studies.

Scientific Research Applications

Synthesis and Evaluation for Antiplasmodial Properties

A study by Mphahlele et al. (2017) describes the synthesis and evaluation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for potential in vitro antiplasmodial properties. This research highlights the importance of indole acetamide derivatives in developing new treatments for malaria. The study found that certain compounds exhibit low toxicity and potential biological activity against Plasmodium falciparum, showcasing the role of these compounds in medicinal chemistry (Mphahlele, M., Mmonwa, M., & Choong, Y., 2017).

Novel Synthesis of Indole Derivatives

Kametani et al. (1981) reported a novel synthesis of indole derivatives, including dihydroindoles and indoles through intramolecular nucleophilic aromatic substitution. This research contributes to the synthetic methodologies for creating indole-based compounds with potential applications in drug discovery and development (Kametani, T., Ohsawa, T., & Ihara, M., 1981).

Anti-inflammatory Drug Design

Al-Ostoot et al. (2020) conducted a study on the design-based synthesis, molecular docking analysis, and geometrical optimization of an indole acetamide derivative as an anti-inflammatory drug. This research demonstrates the compound's potential anti-inflammatory activity through in silico modeling, highlighting the applicability of indole acetamide derivatives in designing new anti-inflammatory agents (Al-Ostoot, F. H., et al., 2020).

Potent Cannabinoid Receptor Type 2 Ligands

A study by Moldovan et al. (2017) on the synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides identified potent and selective ligands for the cannabinoid receptor type 2 (CB2). This research underscores the therapeutic potential of indole acetamide derivatives in developing treatments for conditions modulated by CB2 receptors (Moldovan, R., et al., 2017).

Future Directions

The future directions for “N-(1,3-diacetyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide” and related compounds could involve further exploration of their biological activities and potential therapeutic applications . More research is needed to fully understand the properties and potential uses of this compound.

properties

IUPAC Name

N-(1,3-diacetyl-2-oxoindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-8(17)14(15-9(2)18)11-6-4-5-7-12(11)16(10(3)19)13(14)20/h4-7H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYQFLZZSAUBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(C2=CC=CC=C2N(C1=O)C(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.